2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole
CAS No.:
Cat. No.: VC18307978
Molecular Formula: C18H33NO2SSn
Molecular Weight: 446.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H33NO2SSn |
|---|---|
| Molecular Weight | 446.2 g/mol |
| IUPAC Name | tributyl-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]stannane |
| Standard InChI | InChI=1S/C6H6NO2S.3C4H9.Sn/c1-4-10-5(7-1)6-8-2-3-9-6;3*1-3-4-2;/h1,6H,2-3H2;3*1,3-4H2,2H3; |
| Standard InChI Key | HTPQVZLYEWNKBZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C2OCCO2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole features a thiazole ring (C₃H₃NS) substituted at positions 2 and 5. The 1,3-dioxolane group at position 2 acts as a ketone-protecting moiety, while the tributylstannyl (Sn(C₄H₉)₃) group at position 5 confers reactivity in palladium-catalyzed cross-coupling reactions . Its molecular formula is C₁₈H₃₃NO₂SSn, with a molecular weight of 446.2 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₃NO₂SSn |
| Molecular Weight | 446.2 g/mol |
| SMILES Notation | CCCCSn(CCCC)C1=CN=C(C2OCCO2)S1 |
| Protective Group | 1,3-Dioxolane |
| Reactive Site | Tributylstannyl (Stille donor) |
Synthetic Pathways
Stille Coupling Precursor Synthesis
The compound is synthesized via sequential functionalization of the thiazole ring. As demonstrated by Tarasenko and Kotliar , halogenated thiazoles serve as intermediates. For example, 2,4-dibromo-5-(1,3-dioxolan-2-yl)thiazole (17 in Scheme 3 of ) reacts with tributylstannane under palladium catalysis (Pd G3 AmPhos, 5 mol%) in toluene at 110°C for 48 hours. The dioxolane group is introduced earlier by protecting a thiazole-5-carbaldehyde with ethane-1,2-diol and p-toluenesulfonic acid .
Reaction Conditions:
-
Catalyst: Pd G3 AmPhos (5 mol%)
-
Solvent: Toluene
-
Temperature: 110°C
-
Duration: 48 hours
Byproduct Formation and Mitigation
A notable challenge is the unintended interaction of stannanes with carbonyl groups, leading to byproducts . Proper stoichiometry and argon purging minimize these side reactions.
Physicochemical Properties
Stability and Solubility
The dioxolane group enhances solubility in polar aprotic solvents (e.g., toluene, THF), while the tributylstannyl moiety renders the compound moisture-sensitive. Storage under inert atmospheres is recommended.
Spectral Characterization
-
¹H NMR: Peaks at δ 0.8–1.6 ppm (tributyltin alkyl protons), δ 4.0–4.3 ppm (dioxolane CH₂), and δ 6.1 ppm (dioxolane CH) .
-
LC-MS: Major ion at m/z 319 [M+H]⁺ for analogous structures .
Applications in Organic Synthesis
Stille Cross-Coupling Reactions
The compound serves as a stannane donor in Pd-catalyzed couplings, enabling the formation of carbon-carbon bonds. For instance, reacting with aryl halides yields 2-hetarylthiazoles—key intermediates in drug discovery .
Example Reaction:
Medicinal Chemistry Applications
Thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities . The dioxolane group can be hydrolyzed to a carbonyl, enabling further functionalization into bioactive molecules.
Future Directions
Research should focus on optimizing coupling efficiencies and exploring photocatalytic applications. Additionally, deprotection strategies for the dioxolane group could expand its utility in multistep syntheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume